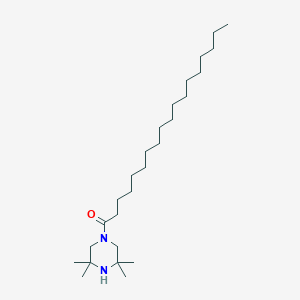
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with four methyl groups and an octadecanone chain.
Métodos De Preparación
The synthesis of 1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one typically involves the reaction of 3,3,5,5-tetramethylpiperazine with octadecanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated reagents can replace hydrogen atoms on the ring.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one can be compared with other piperazine derivatives, such as:
3,3,5,5-Tetramethylpiperazin-2-one: This compound has a similar piperazine ring structure but lacks the octadecanone chain, resulting in different chemical and biological properties.
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This derivative has additional functional groups that confer antioxidant and central nervous system activities.
Propiedades
Número CAS |
51210-40-3 |
|---|---|
Fórmula molecular |
C26H52N2O |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
1-(3,3,5,5-tetramethylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C26H52N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(29)28-22-25(2,3)27-26(4,5)23-28/h27H,6-23H2,1-5H3 |
Clave InChI |
ADZAGPHFIKQHTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N1CC(NC(C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


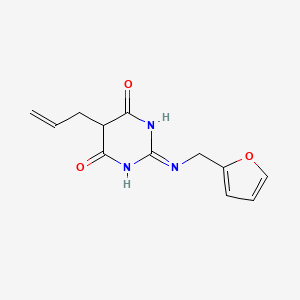
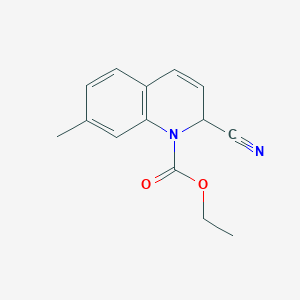

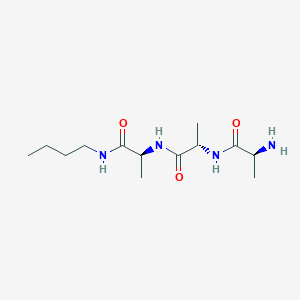

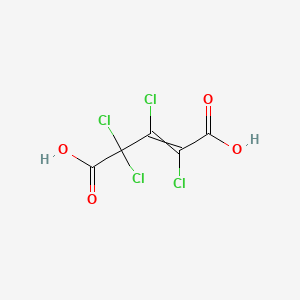

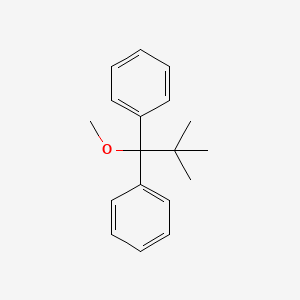
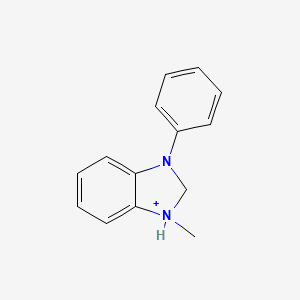
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
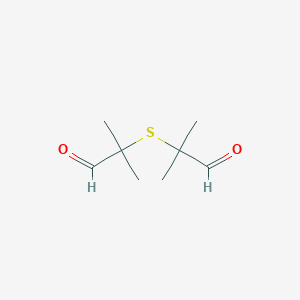
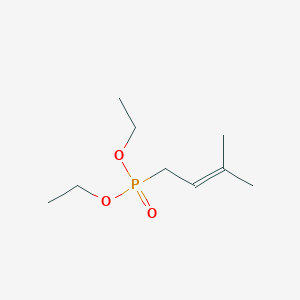
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)

